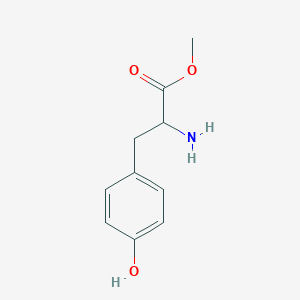

2-Amino-3-(4-hydroxyphényl)propanoate de méthyle

Vue d'ensemble

Description

Applications De Recherche Scientifique

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized derivatives.

Biology: The compound is utilized in studies related to protein synthesis, enzyme activity, and metabolic pathways.

Industry: The compound is used in the production of biodegradable polymers and other environmentally friendly materials.

Mécanisme D'action

Target of Action

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate is a research chemical The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound interacts with its targets, leading to changes at the molecular level . More research is required to understand the specifics of these interactions and the resulting changes.

Biochemical Pathways

It has been suggested that the compound may induce metabolic changes

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound

Result of Action

It has been suggested that the compound may modulate plant growth and secondary metabolite accumulation . More research is required to describe these effects in detail.

Action Environment

It’s known that environmental factors can significantly impact the action of chemical compounds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-(4-hydroxyphenyl)propanoate can be synthesized through the esterification of tyrosine. The process involves the reaction of tyrosine with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of methyl 2-amino-3-(4-hydroxyphenyl)propanoate follows a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity methyl 2-amino-3-(4-hydroxyphenyl)propanoate.

Types of Reactions:

Oxidation: Methyl 2-amino-3-(4-hydroxyphenyl)propanoate can undergo oxidation reactions, particularly at the phenolic hydroxyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to form derivatives with altered functional groups. For example, reduction with sodium borohydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate can be compared with other similar compounds, such as:

Methyl 3-(4-hydroxyphenyl)propionate: This compound lacks the amino group and is primarily used in plant growth studies and as a nitrification inhibitor.

Methyl 2-(4-hydroxyphenyl)propanoate: Similar to the target compound but without the amino group, used in various synthetic applications.

Methyl 2-amino-3-(4-methoxyphenyl)propanoate: A derivative with a methoxy group instead of a hydroxyl group, used in different biochemical studies.

The uniqueness of methyl 2-amino-3-(4-hydroxyphenyl)propanoate lies in its combination of functional groups, which allows it to participate in a diverse range of chemical reactions and biological processes.

Activité Biologique

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate, also known as H-DL-Tyr-OMe·HCl, is a compound of significant interest in biological research due to its potential roles in neurotransmission, antioxidant activity, and pharmacological applications. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and findings from various studies.

- Molecular Formula : C₁₀H₁₃ClN₄O₃

- Molecular Weight : 231.676 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water

- Melting Point : Approximately 135.5 °C

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate acts primarily as a precursor in the synthesis of neurotransmitters, particularly catecholamines such as dopamine and norepinephrine. The hydroxyphenyl group contributes to its potential antioxidant properties, which may protect neuronal cells from oxidative stress. This compound is believed to interact with various receptors and enzymes involved in neurotransmission, suggesting a modulatory role in receptor activity and enzyme kinetics.

Biological Activities

- Neuroprotective Effects :

-

Antioxidant Activity :

- The presence of the hydroxy group on the phenyl ring suggests that this compound may exhibit antioxidant activity, which is crucial for mitigating oxidative damage in cells.

-

Antiproliferative Activity :

- Research has shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, one study reported that certain analogs displayed IC50 values ranging from 0.69 μM to 11 μM against HCT-116 and HeLa cells, indicating significant antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and properties of methyl 2-amino-3-(4-hydroxyphenyl)propanoate compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Methyl 2-amino-3-(4-hydroxyphenyl)propanoate | C₁₀H₁₄ClNO₃ | Hydrochloride salt form; potential neuroprotective effects | Neuroprotective, antioxidant, antiproliferative |

| L-Tyrosine | C₉H₁₁NO₃ | Natural amino acid; precursor for neurotransmitters | Neurotransmitter synthesis |

| Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride | C₁₀H₁₄ClNO₃ | Different hydroxyl group positioning | Similar pharmacological potential |

| D,L-Tyrosine methyl ester | C₉H₁₁NO₃ | Methyl ester form; lacks the hydrochloride component | Limited biological activity |

Case Studies and Research Findings

- Neuroprotective Research :

- Cytotoxicity Assessments :

- Antioxidant Studies :

Propriétés

IUPAC Name |

methyl 2-amino-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZPENIJLUWBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275749 | |

| Record name | DL-Methyl tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18869-47-1 | |

| Record name | DL-Methyl tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.